Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-
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Overview
Description
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a chlorine atom, a nitro group, and a 2-(phenylmethoxy)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- typically involves multiple steps. One common method starts with the nitration of chlorobenzene to introduce the nitro group. This is followed by the substitution of the chlorine atom with a 2-(phenylmethoxy)ethoxy group through a nucleophilic aromatic substitution reaction. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents are typical for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Scientific Research Applications
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-2-nitro-
- Benzene, 1-chloro-3-nitro-
- Benzene, 2-chloro-1-nitro-3-(phenylmethoxy)-
Uniqueness
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is unique due to the presence of the 2-(phenylmethoxy)ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications that are not possible with simpler benzene derivatives .
Properties
CAS No. |
374600-24-5 |
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Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-chloro-1-nitro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H14ClNO4/c16-15-13(17(18)19)7-4-8-14(15)21-10-9-20-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
BTXNPWVQFGTWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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